1H-Pyrazolo[3,4-b]pyridine-3-carbonitrile is a heterocyclic organic compound featuring a pyrazolo[3,4-b]pyridine core with a carbonitrile (-C≡N) substituent at the 3-position. While it serves as a key intermediate in the synthesis of pharmaceuticals like Riociguat and Vericiguat , this analysis focuses solely on its scientific research applications, excluding drug-related information.
1H-Pyrazolo[3,4-b]pyridine-3-carbonitrile is a bicyclic heterocyclic compound characterized by a pyrazole ring fused to a pyridine ring with a carbonitrile group at the 3-position. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antitumor and antimicrobial effects. The structural uniqueness of 1H-pyrazolo[3,4-b]pyridine derivatives allows for diverse modifications, which can enhance their pharmacological properties.
The compound can be synthesized from various precursors through multiple synthetic routes. Literature indicates that derivatives of 1H-pyrazolo[3,4-b]pyridine have been explored extensively for their biological applications, particularly in cancer therapy and as inhibitors of specific kinases involved in cell proliferation and differentiation .
1H-Pyrazolo[3,4-b]pyridine-3-carbonitrile belongs to the class of heterocyclic compounds, specifically pyrazolo-pyridines. It is classified as a nitrogen-containing heterocycle due to the presence of both pyrazole and pyridine moieties. The carbonitrile functional group contributes to its reactivity and potential interactions in biological systems.
The synthesis of 1H-pyrazolo[3,4-b]pyridine-3-carbonitrile can be achieved through several methods:
The molecular structure of 1H-pyrazolo[3,4-b]pyridine-3-carbonitrile features:
The molecular formula is , with a molecular weight of approximately 162.16 g/mol. The compound exhibits distinct spectral properties that can be analyzed using techniques such as nuclear magnetic resonance (NMR) and mass spectrometry.
1H-Pyrazolo[3,4-b]pyridine-3-carbonitrile participates in various chemical reactions:
Reactions involving this compound often require careful control of conditions to avoid side reactions, particularly when working with sensitive functional groups like carbonitriles.
The mechanism by which 1H-pyrazolo[3,4-b]pyridine-3-carbonitrile exerts its biological effects typically involves interaction with specific protein targets:
Biological evaluations indicate that modifications to the structure can significantly enhance potency and selectivity towards specific targets.
1H-Pyrazolo[3,4-b]pyridine-3-carbonitrile is generally characterized by:
The presence of the carbonitrile group enhances its reactivity, making it suitable for further chemical transformations. The compound's stability under various conditions is also noteworthy, contributing to its applicability in synthetic chemistry.
1H-Pyrazolo[3,4-b]pyridine-3-carbonitrile has several applications in scientific research:
Cyclocondensation of 5-aminopyrazoles with carbonyl-containing synthons constitutes the most classical route to 1H-pyrazolo[3,4-b]pyridine-3-carbonitrile derivatives. This approach leverages the 1,3-binucleophilic character of 5-aminopyrazoles, which react with 1,3-biselectrophilic systems to construct the pyridine ring. The reaction typically employs β-ketonitriles, cyanoacetamides, or arylidenemalononitriles as carbonyl precursors, where the nitrile group directly incorporates into the C3 position of the resulting heterocycle [1] [4].
A pivotal advancement involves one-pot multicomponent reactions that enhance structural complexity efficiently. For instance, nano-magnetic Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂ catalyzes the condensation of aldehydes, 5-(1H-indol-3-yl)-2H-pyrazol-3-amine, and 3-(cyanoacetyl)indole under solvent-free conditions (100°C), yielding highly functionalized derivatives bearing indole moieties in 85–94% yields (Table 1) [6]. Mechanistically, this proceeds via Knoevenagel condensation between the aldehyde and cyanoacetate, followed by Michael addition of the aminopyrazole and final dehydrative cyclization.
Table 1: Cyclocondensation Routes from 5-Aminopyrazoles
Carbonyl Component | Aminopyrazole | Conditions | Product (Representative) | Yield (%) |
---|---|---|---|---|
3-(Cyanoacetyl)indole | 5-(1H-Indol-3-yl)-2H-pyrazol-3-amine | Fe₃O₄@MIL-101, solvent-free, 100°C | 4-(Indol-3-yl)-6-(indol-3-yl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile | 94 |
Ethyl cyanoacetate | 5-Methyl-1-phenyl-1H-pyrazol-3-amine | Ethanol, reflux, 12 h | 4-Hydroxy-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile | 78 |
Benzaldehyde + malononitrile | 5-Amino-1H-pyrazole | Piperidine, ethanol, 80°C | 4-Phenyl-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile | 82 |
Historically, Ortoleva (1908) and Bulow (1911) pioneered pyrazolo[3,4-b]pyridine synthesis using pyrazole precursors, though early methods lacked C3-cyanide specificity [1]. Modern iterations achieve high regiocontrol through electronic tuning of the aminopyrazole and optimized cyclization catalysts.
Direct introduction of the C3-cyano group avoids multi-step functionalization and is achieved through two primary strategies: (1) intramolecular cyclization of nitrile-containing precursors, and (2) late-stage cyanation of preformed pyrazolopyridines. The former dominates due to superior regioselectivity.
Cyanoacetyl Hydrazine Route: Condensation of 2-chloronicotinonitriles with hydrazine hydrate exploits the dual reactivity of the chloro and cyano groups. Nucleophilic displacement of chlorine by hydrazine forms a hydrazino intermediate, which undergoes intramolecular attack on the nitrile to afford 3-amino-1H-pyrazolo[3,4-b]pyridine-5-carbonitriles. Microwave irradiation (50°C, 15 min) significantly accelerates this process, achieving 96% yield with minimal byproducts [4].
Vilsmeier-Haack Formylation/Cyanation: For unsubstituted pyrazolo[3,4-b]pyridines, sequential Vilsmeier-Haack formylation and cyanation enables C3 functionalization. Treatment with POCl₃/DMF introduces a formyl group at C3, which is then converted to the cyanide via oxime formation and dehydration using acetic anhydride (Scheme 2). This method is particularly valuable for synthesizing 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile, a key pharmacophore [8].
Table 2: Cyanide Incorporation Methods
Strategy | Substrate | Reagents/Conditions | Regioselectivity | Yield Range (%) |
---|---|---|---|---|
Intramolecular Cyclization | 2-Chloro-3-cyanopyridines | Hydrazine hydrate, ethylene glycol, 165°C | Exclusive C3-CN | 85–96 |
Oxime Dehydration | 3-Formyl-1H-pyrazolo[3,4-b]pyridines | NH₂OH·HCl, then (CH₃CO)₂O, 100°C | >95% C3 | 70–82 |
Palladium-Catalyzed Cyanation | 3-Bromo-1H-pyrazolo[3,4-b]pyridines | Zn(CN)₂, Pd(PPh₃)₄, DMF, 120°C | Moderate (risk of C5/C6 side reactions) | 60–75 |
Late-stage cyanation via Pd-catalyzed cross-coupling (e.g., using Zn(CN)₂ with 3-bromo derivatives) is feasible but less favored due to competing reactions at other ring positions and catalyst costs [8].
Metal-catalyzed reactions enable precise derivatization of the pyrazolo[3,4-b]pyridine core after the C3-cyano group is installed. Buchwald-Hartwig amination and Suzuki-Miyaura coupling are pivotal for introducing pharmacologically relevant groups at C4, C5, or C6:
Table 3: Metal-Catalyzed Coupling Applications
Reaction Type | Catalyst System | Substrate | Coupling Partner | Product | Yield (%) |
---|---|---|---|---|---|
Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O | 5-Iodo-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile | 4-(Ethoxycarbonyl)phenylboronic acid | 5-(4-Carboxyphenyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile | 89 |
Buchwald-Hartwig | Pd₂(dba)₃, XPhos, Cs₂CO₃, toluene | 4-Chloro-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile | Morpholine | 4-Morpholino-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile | 85 |
Miyaura Borylation | Pd(dppf)Cl₂, KOAc, bis(pinacolato)diboron | 5-Bromo-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile | - | 3-Cyano-1H-pyrazolo[3,4-b]pyridin-5-ylboronic ester | 92 |
Key limitations include competing protodehalogenation in electron-deficient systems and the need for N1 protection to prevent catalyst poisoning. Recent advances utilize copper-catalyzed C–H arylation for direct C6 functionalization, though this remains underexplored for C3-cyano variants [8].
Conventional pyrazolopyridine syntheses rely on high-boiling solvents (e.g., DMF, ethanol), generating significant waste. Green methodologies address this via:
Table 4: Green Synthesis Protocols
Method | Catalyst/System | Conditions | Advantages | Yield (%) |
---|---|---|---|---|
Solvent-Free | Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂ | 100°C, 1–2 h | Catalyst recyclability (7 cycles), no solvent | 85–94 |
Aqueous Micellar | CTAB (surfactant) | Water, 70°C | Biocompatible, low cost | 80–88 |
Microwave-Assisted | None | 300 W, 50°C, 15 min | 90% time reduction, high purity | 90–96 |
Life-cycle assessments confirm these methods reduce E-factors (kg waste/kg product) by 3–5× versus traditional routes [2].
Pyrazolo[3,4-b]pyridines exhibit prototropic tautomerism between 1H (N1-H) and 2H (N2-H) forms. The 1H-tautomer dominates exclusively (>99%) in 1H-pyrazolo[3,4-b]pyridine-3-carbonitrile due to extended aromaticity across both rings, as confirmed by DFT calculations (AM1 method) showing a 37.03 kJ/mol (9 kcal/mol) stability preference for 1H over 2H [1].
Synthetic Control Strategies:
Notably, 2H-pyrazolo[3,4-b]pyridine-3-carbonitriles are virtually unreported in literature, as confirmed by SciFinder surveys (>300,000 1H-derivatives vs. <5,000 2H-analogues) [1]. This tautomeric preference underpins the reliability of structural assignments in kinase inhibitor applications.
CAS No.: 655-05-0
CAS No.:
CAS No.:
CAS No.:
CAS No.: 116371-66-5
CAS No.: 177194-36-4